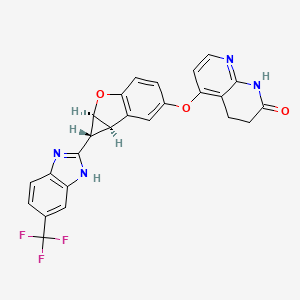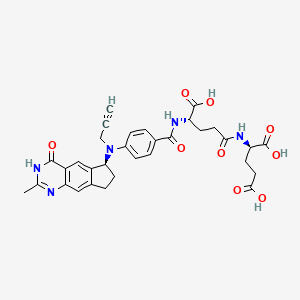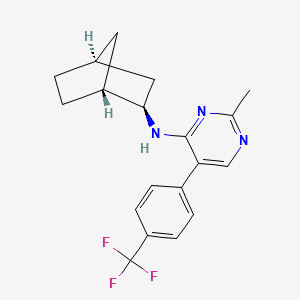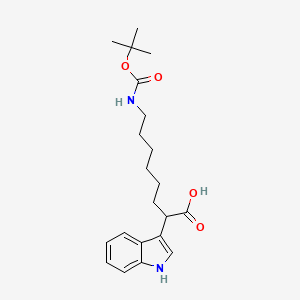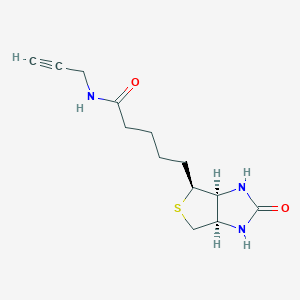
Biotin alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is widely used in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly referred to as “click chemistry.” Biotin alkyne is utilized for the selective labeling of azide-containing molecules, such as proteins, nucleic acids, and other biomolecules, facilitating their detection and purification through biotin-streptavidin interactions .
作用机制
Target of Action
Biotin Alkyne is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This makes it a versatile tool in the field of bioconjugation, where it can be used to label a wide variety of biomolecules.
Mode of Action
The primary interaction of this compound is with azide-containing molecules. This interaction occurs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The result of this reaction is the formation of a stable triazole linkage . This allows for the tagging of a wide variety of biomolecules with biotin, facilitating their detection and analysis.
Biochemical Pathways
this compound, as a derivative of biotin, is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . . Alkyne-containing natural products are widely distributed in microbes and plants . The biosynthetic enzymes and pathways for alkyne formation have been a focus of research, with great efforts made to discover them .
Pharmacokinetics
This compound is non-cleavable , suggesting that once it forms a bond with a target molecule, this bond is stable and resistant to cleavage
Result of Action
The primary result of this compound’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the biotinylation of a wide range of biomolecules, facilitating their detection and analysis in various biological and chemical applications. For example, it can be used as a monomer to copolymerize with other monomers to form biotin-labeled polymers .
Action Environment
The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition Therefore, the copper concentration in the environment can affect the efficiency of this compound’s action Additionally, the presence of azide-containing molecules is necessary for this compound to function
准备方法
Synthetic Routes and Reaction Conditions
Biotin alkyne can be synthesized through various methods, including the reaction of biotin with propargylamine or other alkyne-containing reagents. One common approach involves the use of biotin-N-hydroxysuccinimide ester (biotin-NHS) and propargylamine in the presence of a base, such as triethylamine, to form the desired this compound product . The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at room temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as chromatography and recrystallization, to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Biotin alkyne primarily undergoes click chemistry reactions, specifically CuAAC reactions, where it reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent, such as sodium ascorbate . The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving this compound is a biotinylated triazole derivative, which can be further utilized for detection and purification purposes through biotin-streptavidin interactions .
科学研究应用
Biotin alkyne has a wide range of applications in scientific research, including:
相似化合物的比较
Biotin alkyne is unique in its ability to undergo click chemistry reactions with azide-containing molecules, making it highly versatile for bioconjugation applications. Similar compounds include:
Biotin azide: Reacts with alkyne-containing molecules through CuAAC reactions to form triazole linkages.
Biotin hydrazide: Used for labeling carbonyl-containing molecules through hydrazone formation.
Biotin maleimide: Reacts with thiol-containing molecules to form stable thioether linkages.
Compared to these compounds, this compound offers the advantage of forming highly stable triazole linkages, which are resistant to hydrolysis and other degradation processes .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXUHRONZVELPY-NHCYSSNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

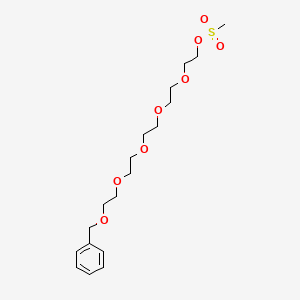


![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)
